Cas no 2228636-87-9 (2-(1-ethynylcyclopropyl)-5-(methoxymethyl)furan)
2-(1-ethynylcyclopropyl)-5-(methoxymethyl)furan Chemical and Physical Properties
Names and Identifiers
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- 2-(1-ethynylcyclopropyl)-5-(methoxymethyl)furan
- EN300-1748346
- 2228636-87-9
-
- Inchi: 1S/C11H12O2/c1-3-11(6-7-11)10-5-4-9(13-10)8-12-2/h1,4-5H,6-8H2,2H3
- InChI Key: MHUYJPSSXJKGDQ-UHFFFAOYSA-N
- SMILES: O1C(COC)=CC=C1C1(C#C)CC1
Computed Properties
- Exact Mass: 176.083729621g/mol
- Monoisotopic Mass: 176.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 22.4Ų
2-(1-ethynylcyclopropyl)-5-(methoxymethyl)furan Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1748346-1g |
2-(1-ethynylcyclopropyl)-5-(methoxymethyl)furan |
2228636-87-9 | 1g |
$1785.0 | 2023-09-20 | ||
| Enamine | EN300-1748346-5g |
2-(1-ethynylcyclopropyl)-5-(methoxymethyl)furan |
2228636-87-9 | 5g |
$5179.0 | 2023-09-20 | ||
| Enamine | EN300-1748346-10g |
2-(1-ethynylcyclopropyl)-5-(methoxymethyl)furan |
2228636-87-9 | 10g |
$7681.0 | 2023-09-20 | ||
| Enamine | EN300-1748346-0.05g |
2-(1-ethynylcyclopropyl)-5-(methoxymethyl)furan |
2228636-87-9 | 0.05g |
$1500.0 | 2023-09-20 | ||
| Enamine | EN300-1748346-0.1g |
2-(1-ethynylcyclopropyl)-5-(methoxymethyl)furan |
2228636-87-9 | 0.1g |
$1572.0 | 2023-09-20 | ||
| Enamine | EN300-1748346-0.25g |
2-(1-ethynylcyclopropyl)-5-(methoxymethyl)furan |
2228636-87-9 | 0.25g |
$1642.0 | 2023-09-20 | ||
| Enamine | EN300-1748346-0.5g |
2-(1-ethynylcyclopropyl)-5-(methoxymethyl)furan |
2228636-87-9 | 0.5g |
$1714.0 | 2023-09-20 | ||
| Enamine | EN300-1748346-1.0g |
2-(1-ethynylcyclopropyl)-5-(methoxymethyl)furan |
2228636-87-9 | 1g |
$1785.0 | 2023-06-03 | ||
| Enamine | EN300-1748346-2.5g |
2-(1-ethynylcyclopropyl)-5-(methoxymethyl)furan |
2228636-87-9 | 2.5g |
$3501.0 | 2023-09-20 | ||
| Enamine | EN300-1748346-5.0g |
2-(1-ethynylcyclopropyl)-5-(methoxymethyl)furan |
2228636-87-9 | 5g |
$5179.0 | 2023-06-03 |
2-(1-ethynylcyclopropyl)-5-(methoxymethyl)furan Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 2-(1-ethynylcyclopropyl)-5-(methoxymethyl)furan
Introduction to 2-(1-ethynylcyclopropyl)-5-(methoxymethyl)furan (CAS No. 2228636-87-9)
2-(1-ethynylcyclopropyl)-5-(methoxymethyl)furan, identified by the Chemical Abstracts Service Number (CAS No.) 2228636-87-9, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This compound belongs to a class of furan derivatives characterized by the presence of an ethynyl group and a methoxymethyl substituent, which endow it with unique chemical properties and potential applications in drug discovery and material science.
The structural framework of 2-(1-ethynylcyclopropyl)-5-(methoxymethyl)furan consists of a cyclopropyl ring linked to an acetylene moiety, with a furan ring substituted at the 5-position by a methoxymethyl group. This particular arrangement of functional groups makes it a versatile intermediate for the synthesis of more complex molecules. The ethynyl group, for instance, provides a site for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, while the methoxymethyl group can serve as a protecting group for hydroxyl functionalities or as a precursor for other reactive species.
In recent years, there has been growing interest in furan derivatives due to their broad spectrum of biological activities. Furan scaffolds are prevalent in natural products and have been extensively explored for their potential as pharmacophores. The compound 2-(1-ethynylcyclopropyl)-5-(methoxymethyl)furan is no exception and has been investigated for its possible role in the development of novel therapeutic agents. Its unique structural features suggest that it may exhibit properties such as inhibitory activity against specific enzymes or receptors, making it a valuable candidate for further pharmacological studies.
One of the most compelling aspects of 2-(1-ethynylcyclopropyl)-5-(methoxymethyl)furan is its utility as a building block in synthetic chemistry. The presence of both an ethynyl group and a methoxymethyl group allows for multiple pathways of functionalization, enabling chemists to construct increasingly complex molecular architectures. This flexibility is particularly useful in drug discovery, where the ability to modify a lead compound's structure is crucial for optimizing its biological activity and pharmacokinetic properties.
Recent advancements in synthetic methodologies have further enhanced the appeal of compounds like 2-(1-ethynylcyclopropyl)-5-(methoxymethyl)furan. For example, transition-metal-catalyzed reactions have revolutionized the way organic chemists construct carbon-carbon bonds, providing efficient and scalable routes to complex molecules. The ethynyl group in this compound can be readily incorporated into larger frameworks through palladium-catalyzed cross-coupling reactions, while the methoxymethyl group can be used to introduce oxygen-containing functionalities at later stages of synthesis.
The potential applications of 2-(1-ethynylcyclopropyl)-5-(methoxymethyl)furan extend beyond pharmaceuticals. Its unique chemical properties make it a promising candidate for materials science applications, particularly in the development of advanced polymers and functional materials. The ability to incorporate this compound into polymer backbones could lead to novel materials with enhanced mechanical strength, thermal stability, or electronic properties.
From a research perspective, 2-(1-ethynylcyclopropyl)-5-(methoxymethyl)furan represents an exciting opportunity for exploration. Its structural features suggest that it may interact with biological targets in ways that are not yet fully understood. By studying its behavior in vitro and in vivo, researchers can gain insights into its potential therapeutic applications and refine its chemical structure to improve its efficacy and safety profile.
The synthesis of 2-(1-ethynylcyclopropyl)-5-(methoxymethyl)furan is another area where innovation is ongoing. Chemists are continually developing new methods to streamline synthetic routes, reduce costs, and minimize waste. These efforts are essential for making complex molecules like this one more accessible to researchers around the world, thereby accelerating the pace of scientific discovery.
In conclusion,2-(1-ethynylcyclopropyl)-5-(methoxymethyl)furan (CAS No. 2228636-87-9) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop new drugs or advanced materials. As our understanding of its properties grows, so too will its applications across various scientific disciplines.
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